5-bromo-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide: is a complex organic compound characterized by its bromine, sulfur, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene structure. One common approach is to first synthesize the thiophene-2-carboxamide moiety, followed by the introduction of the bromo and oxadiazole groups. The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure consistency and yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters would be essential to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate ion.
Reduction: : The oxadiazole ring can be reduced to form a simpler amine derivative.
Substitution: : The isopropylthio group can be substituted with other functional groups to modify the compound's properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Bromate salts and other oxidized derivatives.
Reduction: : Amine derivatives of the oxadiazole ring.
Substitution: : Derivatives with different functional groups replacing the isopropylthio moiety.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be studied to understand its effects on various cellular processes.
Medicine: : It may have therapeutic potential, particularly in the development of new drugs.
Industry: : Its unique chemical properties can be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as:
5-bromo-N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
5-bromo-N-(5-(4-(propylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
These compounds differ primarily in the nature of the thioether group, which can influence their chemical reactivity and biological activity. The presence of the isopropyl group in the target compound may confer unique properties that distinguish it from its analogs.
Properties
IUPAC Name |
5-bromo-N-[5-[(4-propan-2-ylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S2/c1-10(2)24-12-5-3-11(4-6-12)9-15-20-21-17(23-15)19-16(22)13-7-8-14(18)25-13/h3-8,10H,9H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCZNBLYTHFCRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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